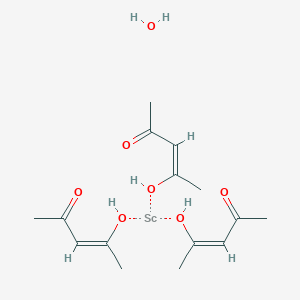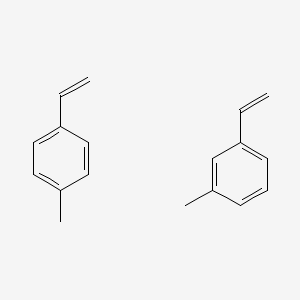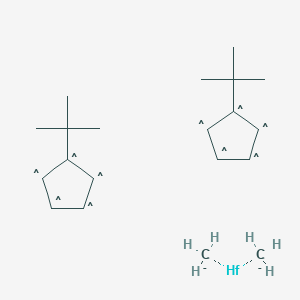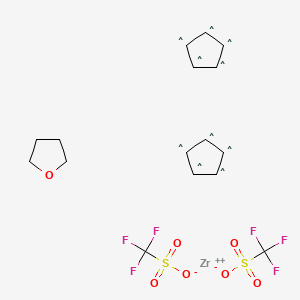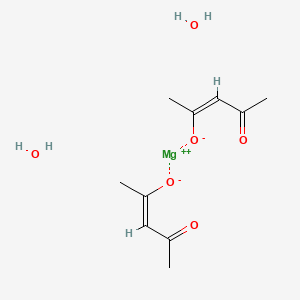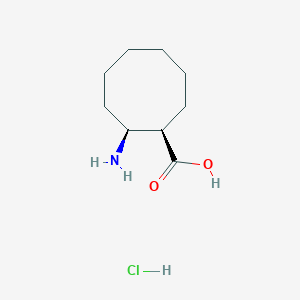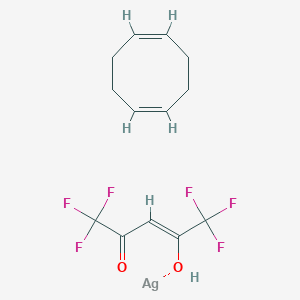
Silver hexafluoropentanedionate-cyclooctadiene complex
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The Silver hexafluoropentanedionate-cyclooctadiene complex is a fascinating chemical compound utilized in diverse scientific research. Its unique properties make it ideal for catalysis, organic synthesis, and material science advancements.Chemical Reactions Analysis
Silver hexafluoropentanedionate-cyclooctadiene complex, in conjunction with iridium complexes, has been used to catalyze the oxidative coupling of benzoic acid with alkynes, leading to the selective synthesis of isocoumarin derivatives and naphthalene compounds.Physical And Chemical Properties Analysis
The Silver hexafluoropentanedionate-cyclooctadiene complex is a solid substance with a molecular weight of 423.10. It is insoluble in water and slowly decomposes at elevated temperatures. It turns brown on exposure to sunlight .Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis :
- Silver hexafluoropentanedionate-cyclooctadiene complex, in conjunction with iridium complexes, has been used to catalyze the oxidative coupling of benzoic acid with alkynes, leading to the selective synthesis of isocoumarin derivatives and naphthalene compounds (Datsenko et al., 2018).
Formation of Silver-Arene Intermediates :
- Studies on Silver(I)-diene complexes, including silver hexafluoropentanedionate-cyclooctadiene, have shown efficient catalysis in the arylation of N-tosylaziridines, suggesting the formation of silver-arene intermediates in solution (Bera & Roy, 2010).
Metal-Organic Deposition Techniques :
- Research into liquid injection atomic layer deposition techniques utilizing silver hexafluoropentanedionate-cyclooctadiene complex demonstrates its application in creating silver nanoparticles, which have potential uses in plasmonics, catalysts, and analytical methods (Chalker et al., 2010).
Supercritical Fluid Infusion :
- This complex has been used in supercritical fluid infusion into polymers for creating highly reflective polyimide films, indicating its potential in advanced material sciences (Boggess et al., 1997).
Applications in Electronic Devices :
- The compound has been employed in metalorganic chemical vapor deposition processes for the growth of conformal silver coatings, which are relevant in technologies like reflective mirror arrays and computer chip metallization (Eisenbraun et al., 2001).
Mecanismo De Acción
While the exact mechanism of action of the Silver hexafluoropentanedionate-cyclooctadiene complex is not known, studies on similar silver nanoparticles suggest that they exhibit their antimicrobial potential through multifaceted mechanisms. These include AgNPs adhesion to microbial cells, penetration inside the cells, ROS and free radical generation, and modulation of microbial signal transduction pathways .
Safety and Hazards
Propiedades
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.C5H2F6O2.Ag/c1-2-4-6-8-7-5-3-1;6-4(7,8)2(12)1-3(13)5(9,10)11;/h1-2,7-8H,3-6H2;1,12H;/b2-1-,8-7-;2-1-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRITXVBAILPDD-OJKFPHAYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Ag] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Ag] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14AgF6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288966.png)

